molecular formula C16H19NO3S B272648 N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide

N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B272648
M. Wt: 305.4 g/mol
InChI Key: QDTDBLUVYUETJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as DMSB, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 325.4 g/mol.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Additionally, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have antiviral activity against certain viruses such as herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is its versatility in various research fields. N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can be easily synthesized and has a wide range of potential applications. Additionally, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is its poor solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide. One area of research is the development of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide-based materials for various applications such as catalysis and gas storage. Another area of research is the investigation of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide's potential as a therapeutic agent for various diseases such as cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide and its potential interactions with other drugs and molecules.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide as a white crystalline solid.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory, anti-tumor, and antiviral activities. In material science, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In analytical chemistry, N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been used as a derivatizing agent for the analysis of various compounds such as amino acids and peptides.

properties

Product Name

N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-11-8-9-16(15(10-11)20-4)21(18,19)17-14-7-5-6-12(2)13(14)3/h5-10,17H,1-4H3

InChI Key

QDTDBLUVYUETJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.